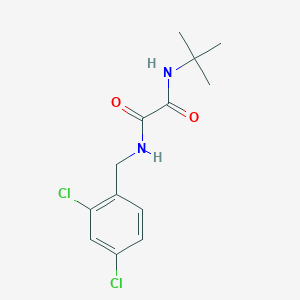
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide
Vue d'ensemble
Description
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide, also known as A22, is a small molecule inhibitor that targets bacterial cell division protein FtsZ. This compound has gained significant attention in recent years due to its potential as a novel antibacterial agent.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide involves targeting the bacterial cell division protein FtsZ. FtsZ is essential for bacterial cell division, and inhibition of this protein leads to the formation of abnormal cell structures and ultimately cell death. N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide binds to the FtsZ protein and disrupts its function, leading to inhibition of bacterial cell division.
Biochemical and Physiological Effects
Studies have shown that N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has low toxicity and does not affect mammalian cells. This makes it a promising candidate for the development of new antibacterial agents. In addition, N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been found to have a synergistic effect when combined with other antibiotics, such as penicillin and vancomycin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is its ability to inhibit the growth of antibiotic-resistant bacteria. This makes it a promising candidate for the development of new antibiotics. However, one of the limitations of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is that it is not effective against all bacterial species. Further research is needed to fully understand the spectrum of activity of this compound.
Orientations Futures
There are several future directions for the development of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide as a novel antibacterial agent. One direction is the optimization of the compound's structure to improve its efficacy and reduce toxicity. Another direction is the development of new formulations of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide, such as nanoparticles or liposomes, to improve its delivery to bacterial cells. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide and its potential as a therapeutic agent for bacterial infections.
Conclusion
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is a promising candidate for the development of new antibiotics due to its ability to inhibit the growth of antibiotic-resistant bacteria. The compound's low toxicity and synergistic effect with other antibiotics make it an attractive option for the treatment of bacterial infections. Further research is needed to fully understand the spectrum of activity of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide and its potential as a therapeutic agent for bacterial infections.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been extensively studied for its antibacterial properties. It has been shown to inhibit the growth of a wide range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. In addition, N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been found to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N'-tert-butyl-N-[(2,4-dichlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)17-12(19)11(18)16-7-8-4-5-9(14)6-10(8)15/h4-6H,7H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWOCOSQTPZIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-tert-butyl-N-[(2,4-dichlorophenyl)methyl]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848335.png)

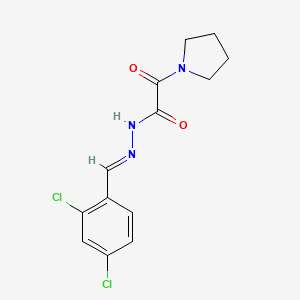
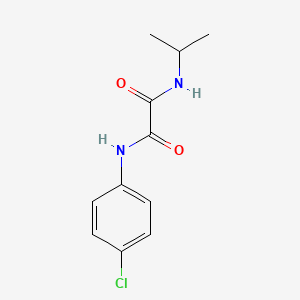
![2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848380.png)
![N-(3-chlorophenyl)-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848388.png)
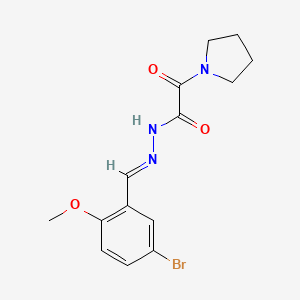
![N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848413.png)
![2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)
![N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)


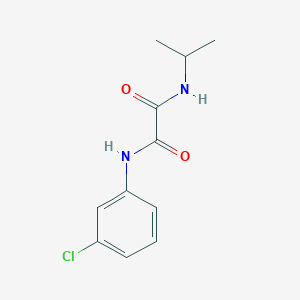
![2-[2-(3-bromobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848460.png)